Methacrylyl-CoA is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
methacrylyl-CoA is a natural product found in Homo sapiens and Bos taurus with data available.
methacrylyl-CoA
CAS No.: 6008-91-9
Cat. No.: VC21082739
Molecular Formula: C25H40N7O17P3S
Molecular Weight: 835.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6008-91-9 |
|---|---|
| Molecular Formula | C25H40N7O17P3S |
| Molecular Weight | 835.6 g/mol |
| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-methylprop-2-enethioate |
| Standard InChI | InChI=1S/C25H40N7O17P3S/c1-13(2)24(37)53-8-7-27-15(33)5-6-28-22(36)19(35)25(3,4)10-46-52(43,44)49-51(41,42)45-9-14-18(48-50(38,39)40)17(34)23(47-14)32-12-31-16-20(26)29-11-30-21(16)32/h11-12,14,17-19,23,34-35H,1,5-10H2,2-4H3,(H,27,33)(H,28,36)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40)/t14-,17-,18-,19+,23-/m1/s1 |
| Standard InChI Key | NPALUEYCDZWBOV-NDZSKPAWSA-N |
| Isomeric SMILES | CC(=C)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
| SMILES | CC(=C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
| Canonical SMILES | CC(=C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Introduction
Chemical Structure and Properties
Methacrylyl-CoA is an acyl-Coenzyme A (acyl-CoA) that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of methacrylic acid . It is classified as a fatty acyl thioester within the broader category of lipids and lipid-like molecules. The chemical formula of methacrylyl-CoA is C₂₅H₄₀N₇O₁₇P₃S with a molecular weight of 835.6 g/mol .
From a structural perspective, methacrylyl-CoA contains the characteristic coenzyme A backbone linked to a methacrylic acid moiety. The IUPAC name for this compound is {[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-2-({[hydroxy({[hydroxy(3-hydroxy-2,2-dimethyl-3-{[2-({2-[(2-methylprop-2-enoyl)sulfanyl]ethyl}carbamoyl)ethyl]carbamoyl}propoxy)phosphoryl]oxy})phosphoryl]oxy}methyl)oxolan-3-yl]oxy}phosphonic acid . This complex structure gives methacrylyl-CoA its unique chemical properties and reactivity.
The compound exists predominantly in aqueous cellular environments but possesses relatively hydrophobic characteristics due to its methacrylate group. It has been detected in various biological samples but is generally present at low concentrations under normal physiological conditions .
Synonyms and Identifiers
Table 1: Nomenclature and Identification of Methacrylyl-CoA
| Parameter | Details |
|---|---|
| Common Names | Methacrylyl-CoA, Methacrylyl-coenzyme A, S-methacryloyl-CoA, Methylacrylyl-CoA |
| CAS Number | 6008-91-9 |
| PubChem CID | 165390 |
| InChI Key | NPALUEYCDZWBOV-NNYIDDMCSA-N |
| HMDB ID | HMDB0001011 |
Biochemical Role and Metabolic Pathways
Methacrylyl-CoA serves as a key intermediate in the valine degradation pathway, where it is formed during the catabolism of this essential branched-chain amino acid . The metabolic route for valine degradation begins with transamination to form α-ketoisovaleric acid, followed by oxidative decarboxylation to isobutyryl-CoA. Subsequent dehydrogenation of isobutyryl-CoA by acyl-CoA dehydrogenase family member 8 (ACAD8, also known as isobutyryl-CoA dehydrogenase) produces methacrylyl-CoA .
Once formed, methacrylyl-CoA undergoes hydration to 3-hydroxyisobutyryl-CoA, a reaction catalyzed by short-chain enoyl-CoA hydratase (ECHS1, also known as crotonase) . This step is followed by hydrolysis to 3-hydroxyisobutyrate via 3-hydroxyisobutyryl-CoA hydrolase (HIBCH), subsequent oxidation to methylmalonic semialdehyde, and eventually entry into the citric acid cycle as succinyl-CoA .
Valine Catabolism Pathway
The complete pathway for valine catabolism involving methacrylyl-CoA includes the following sequence:
-
Valine → α-ketoisovaleric acid (via branched-chain amino acid transferase, BCAT)
-
α-ketoisovaleric acid → isobutyryl-CoA (via branched-chain α-ketoacid dehydrogenase complex, BCKDC)
-
Isobutyryl-CoA → methacrylyl-CoA (via acyl-CoA dehydrogenase family member 8, ACAD8)
-
Methacrylyl-CoA → 3-hydroxyisobutyryl-CoA (via enoyl-CoA hydratase short chain 1, ECHS1)
-
3-hydroxyisobutyryl-CoA → 3-hydroxyisobutyrate (via 3-hydroxyisobutyryl-CoA hydrolase, HIBCH)
-
3-hydroxyisobutyrate → methylmalonic semialdehyde (via 3-hydroxyisobutyrate dehydrogenase, HIBADH)
-
Methylmalonic semialdehyde → propionyl-CoA (via methylmalonate-semialdehyde dehydrogenase, MMSDH)
While this pathway primarily functions in valine catabolism, it's worth noting that methacrylyl-CoA can also be generated through alternative routes, including the metabolism of methyl methacrylate, which can be converted to methacrylic acid and subsequently to methacrylyl-CoA .
Biological Reactivity and Toxicity
One of the most significant aspects of methacrylyl-CoA is its high chemical reactivity. This reactive intermediate readily forms adducts with cellular thiols, including glutathione, cysteine, and protein sulfhydryl groups . The electrophilic nature of the α,β-unsaturated thioester in methacrylyl-CoA makes it particularly prone to Michael addition reactions with biological nucleophiles.
Due to this reactivity, methacrylyl-CoA is considered potentially toxic to cells when its concentration becomes elevated . Under normal physiological conditions, the enzymes methacrylyl-CoA hydratase (ECHS1) and 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) work efficiently to keep methacrylyl-CoA levels low, thereby preventing its accumulation and subsequent toxicity . These enzymes are believed to be expressed at high levels specifically to prevent the buildup of this reactive intermediate .
The toxic effects of methacrylyl-CoA include:
-
Formation of covalent adducts with protein thiols, potentially disrupting protein function
-
Depletion of cellular glutathione, compromising antioxidant defense mechanisms
-
Alkylation of protein cysteines, forming S-2-carboxypropyl-cysteine adducts
-
Secondary inhibition of critical metabolic enzymes, including components of the respiratory chain and pyruvate dehydrogenase complex
These toxic mechanisms are particularly relevant in pathological conditions where methacrylyl-CoA accumulates, such as in certain inborn errors of metabolism discussed in subsequent sections.
Clinical Significance and Pathophysiology
The clinical significance of methacrylyl-CoA is primarily associated with inborn errors of metabolism affecting the valine degradation pathway. Multiple genetic disorders involving this metabolite have been described, with Leigh syndrome representing one of the most severe clinical manifestations.
Leigh Syndrome and Related Disorders
Leigh syndrome and Leigh-like syndromes represent the most common forms of inborn errors of metabolism, resulting from mutations in over 75 different genes . While most cases involve defects in the electron transport chain, a subset of patients have disrupted valine catabolism due to mutations in either ECHS1 or HIBCH, the enzymes responsible for metabolizing methacrylyl-CoA .
In patients with these enzyme deficiencies, methacrylyl-CoA accumulates and is believed to be a causal factor in the pathophysiology through its ability to alkylate cysteines . Elevated levels of the alkylated cysteine products S-2-carboxypropyl-cysteine and S-2-carboxypropyl-cysteamine are detectable in the urine of patients with HIBCH and ECHS1 mutations, providing a diagnostic marker for these conditions .
ECHS1 deficiency (MIM 616277) and HIBCH deficiency (MIM 250620) both lead to the accumulation of methacrylyl-CoA and present with similar clinical features, including Leigh or Leigh-like syndrome characterized by progressive neurodegeneration, lactic acidosis, and psychomotor regression . The secondary inhibition of the respiratory chain and pyruvate dehydrogenase complex by methacrylyl-CoA contributes significantly to the neurological manifestations of these disorders .
Liver Disease and Methacrylyl-CoA Metabolism
Studies have demonstrated that liver disease, particularly cirrhosis and hepatocellular carcinoma, significantly impacts methacrylyl-CoA metabolism. Research by Ishigure and colleagues found that the activities of both methacrylyl-CoA hydratase and β-hydroxyisobutyryl-CoA hydrolase were significantly reduced by 36% to 46% in livers with cirrhosis or hepatocellular carcinoma compared to normal livers . This reduction suggests a decreased capacity to detoxify methacrylyl-CoA in these disease states.
Interestingly, the mRNA levels for both enzymes were significantly increased in livers with cirrhosis, suggesting a compensatory transcriptional response to the reduced enzymatic activity . This finding highlights the importance of effective methacrylyl-CoA metabolism in maintaining liver health and function.
Therapeutic Approaches and Management
Management strategies for conditions associated with methacrylyl-CoA accumulation primarily focus on reducing its production and mitigating its toxic effects. For patients with ECHS1 or HIBCH deficiencies, therapeutic approaches include:
-
Dietary restriction of valine to limit the production of methacrylyl-CoA through the valine catabolic pathway
-
Administration of N-acetylcysteine as a nucleophile to neutralize the reactive effects of methacrylyl-CoA
Analytical Methods and Detection
The detection and quantification of methacrylyl-CoA in biological samples present significant analytical challenges due to its reactivity and typically low concentrations. Various techniques have been employed to study this metabolite, including:
-
High-performance liquid chromatography (HPLC) coupled with mass spectrometry
-
Stable isotope tracer studies to track the metabolism of valine and its intermediates
-
Indirect measurement through detection of characteristic cysteine adducts, such as S-2-carboxypropyl-cysteine, in urine samples
These analytical approaches have enabled researchers to investigate the metabolism of methacrylyl-CoA and its role in various physiological and pathological conditions, contributing to our understanding of this important metabolic intermediate.
Biotechnological Applications
Recent research has explored the potential biotechnological applications of methacrylyl-CoA and related pathways. One notable area is the biosynthesis of methacrylic acid and its esters, which are industrially important monomers traditionally derived from crude oil .
A biological route for the production of methacrylate esters has been engineered in Saccharomyces cerevisiae, using 2-keto-isovalerate (2-KIV) from endogenous valine metabolism as the starting intermediate . In this pathway, 2-KIV is converted to isobutyryl-CoA, which is then oxidized to methacrylyl-CoA by acyl-CoA oxidase (ACX4) before being combined with an alcohol via an alcohol acyl transferase (AAT) to produce methacrylate esters .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume